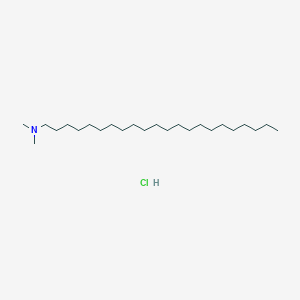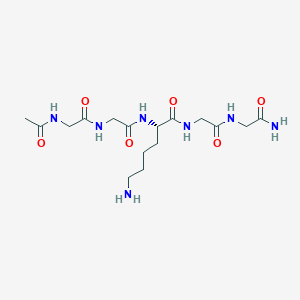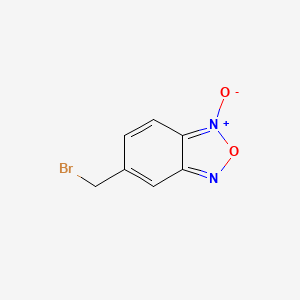![molecular formula C18H24SSeSi B14264055 Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane CAS No. 137258-87-8](/img/structure/B14264055.png)
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of selenium and sulfur atoms attached to a propyl chain, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include selenoxides, sulfoxides, selenides, sulfides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique chemical properties make it a candidate for studying the effects of selenium and sulfur-containing compounds on biological systems.
Medicine: The compound’s potential antioxidant properties may be explored for therapeutic applications.
Industry: Although not widely used industrially, the compound’s unique properties could be investigated for specialized applications in materials science and catalysis.
Wirkmechanismus
The mechanism by which Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane exerts its effects is not well-understood. it is likely that the selenium and sulfur atoms play a crucial role in its reactivity and interactions with other molecules. These atoms can participate in redox reactions and form various intermediates that contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the selenium and sulfur atoms.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilyl group but does not have the selenium and sulfur atoms.
Trimethyl[2-(phenylselanyl)propyl]silane: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
137258-87-8 |
|---|---|
Molekularformel |
C18H24SSeSi |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
trimethyl-(2-phenylselanyl-3-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C18H24SSeSi/c1-21(2,3)15-18(20-17-12-8-5-9-13-17)14-19-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3 |
InChI-Schlüssel |
FJTDBSYOBAMQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(CSC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)





![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
